瑞可林司他
描述
瑞可林司他是一种组蛋白脱乙酰酶 6 (HDAC6) 的选择性抑制剂。它是首个进入人体临床试验的亚型选择性组蛋白脱乙酰酶抑制剂。组蛋白脱乙酰酶 6 是一种酶,在蛋白质降解途径,特别是聚集体-自噬途径的调节中发挥着重要作用。 瑞可林司他在治疗多发性骨髓瘤和周围神经病方面显示出希望 .
科学研究应用
瑞可林司他具有广泛的科学研究应用,包括:
癌症治疗: 瑞可林司他在治疗多发性骨髓瘤时与其他药物联合使用显示出有效性。
周围神经病: 瑞可林司他正在被研究作为治疗周围神经病的药物,周围神经病是一种以神经损伤和疼痛为特征的疾病。
神经退行性疾病: 瑞可林司他抑制组蛋白脱乙酰酶 6 在阿尔茨海默病和帕金森病等神经退行性疾病中具有潜在的治疗应用.
炎症性疾病: 瑞可林司他的抗炎特性使其成为治疗炎症性疾病的候选药物.
作用机制
瑞可林司他选择性地靶向并结合组蛋白脱乙酰酶 6,从而抑制其脱乙酰酶活性。这种抑制导致组蛋白脱乙酰酶 6 底物(如 α-微管蛋白和热休克蛋白 90 (Hsp90))的高乙酰化。 这些蛋白质的高乙酰化会破坏其正常功能,并影响各种细胞过程,包括蛋白质降解、细胞信号传导和应激反应 . 通过抑制组蛋白脱乙酰酶 6,瑞可林司他提高了蛋白酶体抑制剂的功效,并克服了癌细胞的耐药性 .
生化分析
Biochemical Properties
Ricolinostat interacts with HDAC6, a microtubule-associated deacetylase that plays a significant role in axonal functioning in the nervous system . By inhibiting HDAC6, Ricolinostat disrupts the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation .
Cellular Effects
Ricolinostat has shown to have significant effects on various types of cells and cellular processes. It has been observed to reduce pain and numbness, restore nerve function, and promote nerves to grow back into the skin . In lymphoma cell lines, Ricolinostat has demonstrated anti-lymphoma activity, inducing apoptosis and exerting anti-proliferative effects .
Molecular Mechanism
Ricolinostat exerts its effects at the molecular level primarily through its inhibition of HDAC6 . This inhibition leads to the disruption of the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation . This mechanism of action contributes to the restoration of nerve function and the reduction of neuropathy symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, Ricolinostat has been observed to exert long-lasting effects that persist for days after the end of dosing . This suggests a disease-modifying capability. In phase 1 and 2 clinical trials, Ricolinostat demonstrated an excellent safety and tolerability profile .
Dosage Effects in Animal Models
In animal models of chemotherapy-induced neuropathy, Ricolinostat reduces pain and numbness, restores nerve function, promotes nerves to grow back into the skin, and exerts long-lasting effects . The effects of Ricolinostat were observed to be dose-dependent, with increased effects observed at higher dosages .
Metabolic Pathways
It is known that Ricolinostat selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 .
Transport and Distribution
As an inhibitor of HDAC6, it is likely that Ricolinostat interacts with the intracellular transport systems regulated by HDAC6 .
Subcellular Localization
Given its role as an inhibitor of HDAC6, it is likely that Ricolinostat is localized to the areas of the cell where HDAC6 is active .
准备方法
合成路线和反应条件
瑞可林司他可以通过多步合成过程合成,该过程涉及各种有机化合物的反应反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化 .
工业生产方法
瑞可林司他的工业生产涉及将实验室合成过程扩大规模,以生产大量的化合物。这需要优化反应条件、纯化方法和质量控制措施,以确保最终产品的稳定性和纯度。 工业生产过程可能还涉及使用高性能液相色谱 (HPLC) 等先进技术进行纯化和分析 .
化学反应分析
反应类型
瑞可林司他主要经历涉及其与组蛋白脱乙酰酶 6 相互作用的反应。这些反应包括:
抑制脱乙酰作用: 瑞可林司他抑制组蛋白脱乙酰酶 6 对 α-微管蛋白和其他非组蛋白的脱乙酰作用.
常用试剂和条件
涉及瑞可林司他的反应通常需要组蛋白脱乙酰酶 6 及其底物的存在。 这些反应的条件包括生理 pH、温度和乙酰辅酶 A 等辅助因子的存在 .
形成的主要产物
相似化合物的比较
与其他组蛋白脱乙酰酶抑制剂相比,瑞可林司他独特的组蛋白脱乙酰酶 6 选择性。类似的化合物包括:
伏立诺他: 一种非选择性组蛋白脱乙酰酶抑制剂,用于治疗皮肤 T 细胞淋巴瘤.
帕尼比诺他: 另一种非选择性组蛋白脱乙酰酶抑制剂,与其他药物联合使用,用于治疗多发性骨髓瘤.
贝利诺他: 一种泛组蛋白脱乙酰酶抑制剂,用于治疗外周 T 细胞淋巴瘤.
瑞可林司他对组蛋白脱乙酰酶 6 的选择性在降低毒性和提高治疗指数方面提供了潜在的优势,与非选择性组蛋白脱乙酰酶抑制剂相比 .
属性
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYDVAGYRLSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157148 | |
Record name | Ricolinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316214-52-4 | |
Record name | Ricolinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ricolinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12376 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ricolinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RICOLINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。